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Compound of Interest

Compound Name: AZD3458

Cat. No.: B15621147

Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the AZD3458 selectivity profile with supporting experimental data.

AZD3458 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ)

isoform, a key signaling molecule predominantly expressed in leukocytes.[1] Its role in

regulating immune cell migration, activation, and function has positioned PI3Kγ as a promising

therapeutic target in immuno-oncology and inflammatory diseases. This guide provides a

comparative analysis of the selectivity profile of AZD3458 against other notable PI3Kγ

inhibitors, eganelisib (IPI-549) and the dual PI3Kγ/δ inhibitor AZD8154, supported by a

summary of key experimental data and methodologies.

Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target

effects while maximizing on-target efficacy. The following tables summarize the biochemical

and cellular potencies of AZD3458 and its comparators against the Class I PI3K isoforms.

Table 1: Biochemical IC50/pIC50 Values of PI3Kγ Inhibitors Against Class I PI3K Isoforms.
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Compound PI3Kγ PI3Kα PI3Kβ PI3Kδ

AZD3458

(pIC50)
9.1 5.1 <4.5 6.5

AZD3458 (IC50,

nM)
0.79[2] 7900[1] >30000[1] 316[1]

Eganelisib (IPI-

549) (IC50, nM)
16[3] 3200[3] 3500[3] >8400[3]

AZD8154 (IC50,

nM)
0.79[2] 61[2] 1400[2] 0.69[2]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater

potency.

Table 2: Cellular IC50 Values of PI3Kγ Inhibitors Against Class I PI3K Isoforms.

Compound
Cell Line
(Target)

PI3Kγ (nM) PI3Kα (nM) PI3Kβ (nM) PI3Kδ (nM)

AZD3458
(Not

specified)
8[1] >30000[1] >30000[1] 1000[1]

Eganelisib

(IPI-549)

RAW 264.7

(γ)
1.2[3] - - -

SKOV-3 (α) - 250[3] - -

786-O (β) - - 240[3] -

RAJI (δ) - - - 180[3]

AZD8154 RAW 264 (γ) 0.76[2] - - -

PDPK1 (α) - >18400[2] - -

TOR7 (β) - - >30000[2] -

JEKO-1 (δ) - - - 4.3[2]
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AZD3458 demonstrates high potency for PI3Kγ with a biochemical pIC50 of 9.1 and a cellular

IC50 of 8 nM.[1][4] Its selectivity against other Class I PI3K isoforms is noteworthy, particularly

when compared to the dual PI3Kγ/δ inhibitor AZD8154, which shows potent inhibition of both

PI3Kγ and PI3Kδ.[2] Eganelisib (IPI-549) also exhibits strong and selective inhibition of PI3Kγ,

with a reported biochemical IC50 of 16 nM and a cellular IC50 of 1.2 nM in a PI3Kγ-dependent

cell line.[3] Furthermore, eganelisib has been shown to be highly selective against a broad

panel of 468 mutant and non-mutant protein and lipid kinases at a concentration of 1 µM.[3]

Signaling Pathway and Experimental Workflow
Visualizations
To provide a clearer understanding of the biological context and experimental approaches, the

following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for a

biochemical kinase assay.
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Click to download full resolution via product page

Caption: PI3K/Akt Signaling Pathway Inhibition by AZD3458.
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Caption: General Workflow of a Biochemical Kinase Inhibition Assay.

Experimental Protocols
The following are representative protocols for key experiments used to determine the selectivity

profile of PI3Kγ inhibitors.
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Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Kinase Assay)
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test

compound against purified PI3K isoforms.

Methodology:

Reagent Preparation:

Prepare a stock solution of the test inhibitor (e.g., AZD3458) in 100% DMSO.

Perform serial dilutions of the inhibitor in assay buffer to achieve a range of desired

concentrations.

Reconstitute recombinant human PI3K enzyme (e.g., p110γ) in an appropriate kinase

dilution buffer.

Prepare the lipid substrate solution containing phosphatidylinositol (4,5)-bisphosphate

(PIP2).

Prepare the ATP solution in kinase assay buffer to the desired final concentration (often at

or near the Km for ATP).

Assay Procedure:

Add a small volume (e.g., 1-5 µL) of the serially diluted inhibitor or DMSO (vehicle control)

to the wells of a low-volume 384-well plate.

Add the diluted PI3K enzyme solution to each well.

Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow

for inhibitor binding to the enzyme.

Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate to each

well.
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Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g.,

60 minutes).

Detection:

Stop the kinase reaction and measure the amount of ADP produced using a detection

reagent such as ADP-Glo™. This involves a two-step process:

First, add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP.

Second, add Kinase Detection Reagent to convert the ADP generated into ATP, which is

then used to produce a luminescent signal via a luciferase/luciferin reaction.

Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is directly proportional to the amount of ADP produced and thus to

the kinase activity.

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-Akt (p-Akt) Inhibition Assay
Objective: To determine the cellular IC50 of a test compound by measuring the inhibition of a

key downstream effector of the PI3K pathway.

Methodology:

Cell Culture and Treatment:

Seed a PI3Kγ-dependent cell line (e.g., RAW 264.7 murine macrophages) in 96-well

plates and allow them to adhere overnight.
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Starve the cells in a serum-free medium for a few hours to reduce basal PI3K pathway

activation.

Pre-treat the cells with various concentrations of the test inhibitor (e.g., AZD3458) or

DMSO for a specified duration (e.g., 1-2 hours).

Stimulate the PI3K pathway by adding a suitable agonist (e.g., a chemokine or growth

factor) for a short period (e.g., 15-30 minutes).

Cell Lysis:

Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve

the phosphorylation status of proteins.

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the

protein extracts.

Detection of p-Akt:

Determine the protein concentration of each lysate to ensure equal loading.

The levels of phosphorylated Akt (at Ser473 or Thr308) can be quantified using various

methods, such as:

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe

with specific primary antibodies against p-Akt and total Akt (as a loading control),

followed by detection with appropriate secondary antibodies.

ELISA: Use a sandwich ELISA kit with a capture antibody for total Akt and a detection

antibody specific for p-Akt.

Data Analysis:

Quantify the p-Akt signal and normalize it to the total Akt signal for each sample.
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Calculate the percentage of inhibition of Akt phosphorylation for each inhibitor

concentration relative to the stimulated DMSO control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the cellular IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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